

# A Comparative Safety Analysis of Eptinezumab (HL403) and other CGRP Inhibitors

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## Compound of Interest

Compound Name: HL403

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This guide provides a comprehensive comparison of the safety profile of eptinezumab (formerly known as **HL403** or ALD403), a calcitonin gene-related peptide (CGRP) inhibitor, with other approved monoclonal antibodies in its class: erenumab, fremanezumab, and galcanezumab. The information is compiled from pivotal clinical trial data to assist in evaluating the relative safety of these therapeutic agents for the preventive treatment of migraine.

## Executive Summary

Eptinezumab and other CGRP monoclonal antibodies have demonstrated a favorable safety and tolerability profile in clinical trials. The most common adverse events are generally mild to moderate and include injection-site reactions, nasopharyngitis, and upper respiratory tract infections. This guide details the comparative incidence of these and other adverse events, providing a quantitative basis for safety assessment.

## Comparative Safety Data

The following tables summarize the incidence of common and serious adverse events reported in key clinical trials for each CGRP inhibitor.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Pivotal Trials

Adverse Event	Eptinezumab (PROMISE-2)[1][2][3]	Erenumab (STRIVE)[4][5][6][7][8][9]	Fremanezumab (HALO CM/EM)[10][11][12][13][14][15][16]	Galcanezumab (EVOLVE-1 & EVOLVE-2)[17][18][19][20][21][22][23][24][25]	Placebo
	100 mg / 300 mg	70 mg / 140 mg	Quarterly / Monthly	120 mg / 240 mg	(Pooled Data)
Nasopharyngitis	6% / 8%	~5%	~4%	~11%	~6%
Upper Respiratory Tract Infection	-	~5%	~6%	~5%	~4%
Injection-Site Pain	N/A (IV infusion)	~3%	~40%	~18%	~13%
Injection-Site Erythema	N/A (IV infusion)	-	~17%	-	-
Injection-Site Induration	N/A (IV infusion)	-	~13%	-	-
Constipation	<1%	~2-3%	<1%	<2%	<1%
Fatigue	~2%	~2%	-	-	~2%
Nausea	~2%	~2%	~3%	~2%	~1%
Hypersensitivity Reactions	1% / 2%	-	-	-	0%

Note: Data is aggregated from multiple sources and represents approximate incidences. Direct comparison between trials should be made with caution due to differences in study design and patient populations.

Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates

Outcome	Eptinezuma b (PROMISE- 2)[1][2][3]	Erenumab (STRIVE)[4] [5][6][7][8] [9]	Fremanezu mab (HALO CM/EM)[10] [11][12][13] [14][15][16]	Galcanezu mab (EVOLVE-1 & EVOLVE- 2)[17][18] [19][20][21] [22][23][24] [25]	Placebo
	100 mg / 300 mg	70 mg / 140 mg	Quarterly / Monthly	120 mg / 240 mg	(Pooled Data)
Incidence of SAEs	<1% / 2%	~2%	<1%	<2%	~2%
Discontinuat ion due to AEs	<1% / 2.3%	~2.2%	~2%	~2%	~2.5%

## Experimental Protocols of Key Safety Assessment Trials

The safety profiles of these CGRP inhibitors have been primarily established through large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. While full, detailed protocols are proprietary, the general methodologies for safety assessment are outlined below.

### Eptinezumab: PROMISE-2 (NCT02974153)[1][2][3]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study in adults with chronic migraine.
- Safety Assessments:
  - Adverse events (AEs) were monitored throughout the study and for a follow-up period. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).

- Vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) were conducted at scheduled visits.
- Electrocardiograms (ECGs) were performed at baseline and at specified intervals.
- Suicidal ideation and behavior were assessed using the Columbia-Suicide Severity Rating Scale (C-SSRS).
- Immunogenicity was assessed by measuring anti-drug antibodies (ADAs).

## **Erenumab: STRIVE (NCT02456740)[4][5][6][7][8][9]**

- Study Design: A global, multicenter, randomized, 24-week, double-blind, placebo-controlled study in patients with episodic migraine.
- Safety Assessments:
  - Collection of treatment-emergent adverse events (TEAEs) at each study visit.
  - Regular monitoring of vital signs and clinical laboratory parameters.
  - ECG recordings at baseline and designated follow-up times.
  - Assessment of immunogenicity through the detection of anti-erenumab antibodies.

## **Fremanezumab: HALO CM and EM (NCT02621931, NCT02629861)[10][11][12][13][14][15][16]**

- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies in patients with chronic and episodic migraine, respectively.
- Safety Assessments:
  - Systematic monitoring and recording of all adverse events.
  - Injection-site reaction assessments performed by the investigator.

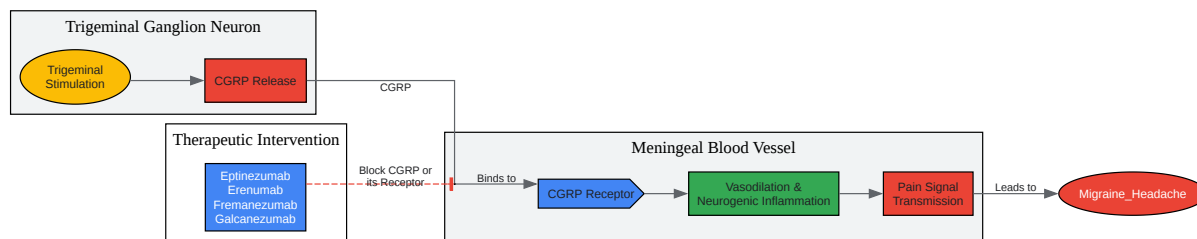
- Standard clinical laboratory tests, vital sign measurements, and physical examinations at regular intervals.
- Evaluation for the development of anti-fremanezumab antibodies.

## **Galcanezumab: EVOLVE-1 and EVOLVE-2 (NCT02614183, NCT02614196)[17][18][19][20][21][22][23] [24][25]**

- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled studies in patients with episodic migraine.
- Safety Assessments:
  - Spontaneously reported treatment-emergent adverse events were recorded throughout the trials.
  - Safety monitoring included physical examinations, vital signs, and clinical laboratory evaluations.
  - Assessment of suicidal ideation and behavior.
  - Analysis of anti-drug antibody formation.

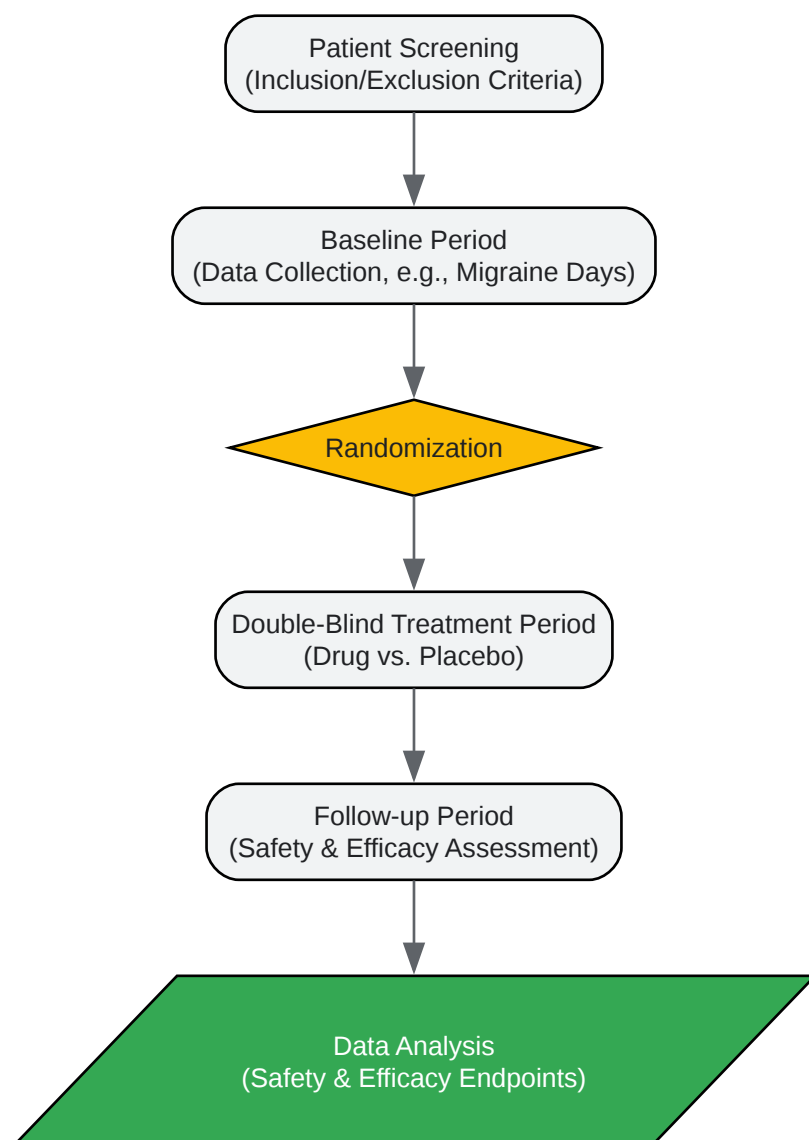
## **Visualizing Key Pathways and Processes**

To further elucidate the context of this comparative analysis, the following diagrams illustrate the CGRP signaling pathway in migraine and a generalized workflow for the pivotal clinical trials.



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Caption: CGRP Signaling Pathway in Migraine and Point of Intervention for Monoclonal Antibodies.



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Caption: Generalized Workflow of Phase 3 Clinical Trials for CGRP Inhibitors.

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